3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-1,1-dione core linked to a piperazine ring substituted with a quinoline moiety. This structure combines aromatic and heterocyclic systems, which are common in pharmaceuticals targeting central nervous system (CNS) receptors, kinases, or inflammatory pathways.
Properties
IUPAC Name |
3-(4-quinolin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-27(26)19-8-4-2-6-16(19)20(22-27)24-13-11-23(12-14-24)18-9-10-21-17-7-3-1-5-15(17)18/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMLYIQJLEMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step process:
Formation of Quinoline Derivative: The quinoline moiety is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Piperazine Introduction: The quinoline derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).
Benzothiazole Formation: The final step involves the cyclization of the intermediate with a benzothiazole precursor, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell membrane integrity, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antipsychotic Activity: The compound acts as an antagonist at dopamine and serotonin receptors, modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The quinolin-4-yl group in the target compound distinguishes it from pyrimidinyl (), benzoyl (), or chloroacetyl () analogs. Quinoline’s planar aromatic structure may enhance DNA intercalation or receptor binding compared to bulkier substituents.
Molecular Weight : The target compound’s molecular weight (unreported in evidence) likely exceeds 400 Da, similar to pyrimidinyl and benzoyl analogs (385–386 Da), suggesting moderate bioavailability.
Synthetic Yields: Urea derivatives (e.g., 11a–11o) exhibit high yields (83–88%), implying feasible scalability for the quinolin-4-yl variant if similar synthetic routes are employed .
Pharmacological and Functional Comparisons
While direct pharmacological data for the quinolin-4-yl compound are absent, inferences can be drawn from related structures:
- Receptor Modulation: Piperazine-linked dibenzoazepine derivatives () act as H1 and 5-HT2A receptor modulators for sleep disorders. The quinolin-4-yl group’s electron-rich nature may similarly target serotonin or histamine receptors.
- The benzothiazole-1,1-dione core in the target compound could mimic this activity.
- Antimicrobial Activity: Quinoline derivatives are known for antimalarial and antibacterial effects. The combination with a piperazine-thiazole system (as in ) might broaden its spectrum.
Physicochemical Properties
- Solubility: The sulfone group in benzothiazole-1,1-dione enhances water solubility compared to non-sulfonated analogs.
- Stability: Piperazine rings generally improve metabolic stability, but the quinolin-4-yl group may increase susceptibility to cytochrome P450 oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
